molecular formula C19H22N2O2 B12166302 ethyl 4,11,11-trimethyl-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxylate

ethyl 4,11,11-trimethyl-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxylate

Cat. No.: B12166302
M. Wt: 310.4 g/mol
InChI Key: WHYIQHUTPUWFFS-UHFFFAOYSA-N
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Description

Ethyl 4,11,11-trimethyl-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxylate is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,11,11-trimethyl-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxylate typically involves multiple steps, starting from simpler organic molecules. The key steps include:

    Formation of the Methanophenazine Core: This involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Ethyl Ester Group: This step is usually achieved through esterification reactions using ethyl alcohol and suitable catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,11,11-trimethyl-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 4,11,11-trimethyl-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxylate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4,11,11-trimethyl-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxylate involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4,11,11-trimethyl-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxylic acid
  • N-(3-acetylphenyl)-4,11,11-trimethyl-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxamide

Uniqueness

Ethyl 4,11,11-trimethyl-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxylate is unique due to its specific ester group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more versatile in various applications.

Biological Activity

Ethyl 4,11,11-trimethyl-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxylate is a synthetic compound with potential biological activities that have garnered interest in pharmacological research. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H18N2O2
  • Molecular Weight : 282.34 g/mol
  • InChIKey : RUKXTAVXEZFVQU-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
  • Cell Signaling Modulation : The compound influences cell signaling pathways that regulate cell proliferation and apoptosis.

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of the compound:

Study ReferenceBiological ActivityMethodologyKey Findings
AntioxidantDPPH AssaySignificant reduction in DPPH radical activity at concentrations above 50 µg/mL.
Enzyme InhibitionSpectrophotometric AssayInhibited lactate dehydrogenase activity by 40% at 100 µM concentration.
CytotoxicityMTT AssayInduced cytotoxic effects on cancer cell lines with IC50 values ranging from 20 to 50 µM.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study 1 : A study on its effects on breast cancer cells demonstrated that the compound inhibited cell growth and induced apoptosis through mitochondrial pathways.
  • Case Study 2 : Research involving diabetic models showed that the compound improved insulin sensitivity and reduced blood glucose levels by modulating glucose metabolism enzymes.

Properties

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

ethyl 12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene-1-carboxylate

InChI

InChI=1S/C19H22N2O2/c1-5-23-16(22)19-11-10-18(4,17(19,2)3)14-15(19)21-13-9-7-6-8-12(13)20-14/h6-9H,5,10-11H2,1-4H3

InChI Key

WHYIQHUTPUWFFS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CCC(C1(C)C)(C3=NC4=CC=CC=C4N=C23)C

Origin of Product

United States

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